1-[4'-(3-Hydroxypropyl)[1,1'-biphenyl]-4-yl]ethan-1-one
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Overview
Description
1-[4’-(3-Hydroxypropyl)[1,1’-biphenyl]-4-yl]ethan-1-one is an organic compound with a complex structure that includes a biphenyl core substituted with a hydroxypropyl group and an ethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4’-(3-Hydroxypropyl)[1,1’-biphenyl]-4-yl]ethan-1-one typically involves multiple steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a halogenated benzene and a boronic acid derivative.
Introduction of the Hydroxypropyl Group: The hydroxypropyl group can be introduced via a Friedel-Crafts alkylation reaction using propylene oxide and a Lewis acid catalyst.
Attachment of the Ethanone Moiety:
Industrial Production Methods: Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-[4’-(3-Hydroxypropyl)[1,1’-biphenyl]-4-yl]ethan-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The ethanone moiety can be reduced to form an alcohol.
Substitution: The biphenyl core can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid or sulfuric acid.
Major Products:
Oxidation: Formation of 1-[4’-(3-Carboxypropyl)[1,1’-biphenyl]-4-yl]ethan-1-one.
Reduction: Formation of 1-[4’-(3-Hydroxypropyl)[1,1’-biphenyl]-4-yl]ethanol.
Substitution: Various substituted biphenyl derivatives depending on the electrophile used.
Scientific Research Applications
1-[4’-(3-Hydroxypropyl)[1,1’-biphenyl]-4-yl]ethan-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of polymers and resins.
Mechanism of Action
The mechanism of action of 1-[4’-(3-Hydroxypropyl)[1,1’-biphenyl]-4-yl]ethan-1-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors involved in metabolic processes.
Pathways Involved: It can modulate signaling pathways related to inflammation and cell proliferation, potentially leading to therapeutic effects.
Comparison with Similar Compounds
1-[4’-(3-Hydroxypropyl)[1,1’-biphenyl]-4-yl]ethanol: Similar structure but with an alcohol group instead of an ethanone moiety.
1-[4’-(3-Carboxypropyl)[1,1’-biphenyl]-4-yl]ethan-1-one: Similar structure but with a carboxylic acid group instead of a hydroxypropyl group.
Uniqueness: 1-[4’-(3-Hydroxypropyl)[1,1’-biphenyl]-4-yl]ethan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
143109-82-4 |
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Molecular Formula |
C17H18O2 |
Molecular Weight |
254.32 g/mol |
IUPAC Name |
1-[4-[4-(3-hydroxypropyl)phenyl]phenyl]ethanone |
InChI |
InChI=1S/C17H18O2/c1-13(19)15-8-10-17(11-9-15)16-6-4-14(5-7-16)3-2-12-18/h4-11,18H,2-3,12H2,1H3 |
InChI Key |
NQHKRTXDDLZBCP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)CCCO |
Origin of Product |
United States |
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